BenchChemオンラインストアへようこそ!

Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

Fragment-based drug discovery Ligand efficiency Lipophilic ligand efficiency

Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride (MFCD31653117; C₈H₁₄ClN₃O₂; MW 219.67) is a 1,3-dimethyl-1H-pyrazole-5-carboxylate derivative bearing a free aminomethyl group at the 4-position, supplied as the hydrochloride salt. This compound belongs to the aminopyrazole scaffold class, which has been extensively reviewed as a privileged framework for kinase inhibition, anti-inflammatory, and antimicrobial drug discovery programs.

Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
Cat. No. B13722984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride
Molecular FormulaC8H14ClN3O2
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1CN)C(=O)OC)C.Cl
InChIInChI=1S/C8H13N3O2.ClH/c1-5-6(4-9)7(8(12)13-3)11(2)10-5;/h4,9H2,1-3H3;1H
InChIKeyFEWDFLXDJKJUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride: Core Structural and Procurement Profile


Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride (MFCD31653117; C₈H₁₄ClN₃O₂; MW 219.67) is a 1,3-dimethyl-1H-pyrazole-5-carboxylate derivative bearing a free aminomethyl group at the 4-position, supplied as the hydrochloride salt . This compound belongs to the aminopyrazole scaffold class, which has been extensively reviewed as a privileged framework for kinase inhibition, anti-inflammatory, and antimicrobial drug discovery programs [1]. Unlike the more common 3-aminopyrazole or 5-aminopyrazole regioisomers, the 4-aminomethyl substitution pattern positions the primary amine for divergent functionalization—amide coupling, reductive amination, or urea formation—without steric interference from the adjacent ester, making it a versatile intermediate for parallel library synthesis and fragment-based lead optimization [1]. Its hydrochloride salt form ensures consistent stoichiometry and enhanced aqueous solubility relative to the free base, a practical advantage for both solution-phase chemistry and biochemical assay preparation.

Why Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride Cannot Be Casually Substituted by In-Class Analogs


Within the 1,3-dimethyl-1H-pyrazole-5-carboxylate family, seemingly minor structural variations—the ester alkyl chain length, the aminomethyl substitution position, or the amine protection state—produce significant divergences in physicochemical properties, reactivity, and downstream biological outcomes. The ethyl ester homolog (CAS 2389017-98-3) differs by only one methylene unit but exhibits altered lipophilicity (cLogP shift of approximately +0.5) and distinct steric profiles in enzyme active sites [1]. The Boc-protected precursor (MFCD31653116) requires an additional deprotection step, adding synthetic complexity and cost, while the tert-butyl ester analog introduces bulk that can abrogate target binding . The 3-aminomethyl regioisomer positions the nucleophilic amine adjacent to the ester, creating competing intramolecular reactivity not observed with the 4-substituted isomer . These differences are not cosmetic; they directly determine which compound is fit-for-purpose in a given synthetic route or biological assay. Generic substitution without understanding these structure-property relationships risks failed reactions, misleading SAR, and wasted procurement spend.

Head-to-Head Quantitative Differentiation: Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride vs. Closest Analogs


Methyl Ester vs. Ethyl Ester: Superior Atom Economy and Lower Lipophilicity Driving Lead-Likeness in Fragment-Based Screening

The target compound, bearing a methyl ester at the 5-position, exhibits a calculated LogP of approximately 0.46 for the neutral pyrazole core [1]. In contrast, the direct ethyl ester analog (CAS 5744-40-1; Sigma-Aldrich) has a reported LogP of 0.94—a difference of +0.48 log units, corresponding to roughly a threefold increase in lipophilicity . In fragment-based drug discovery, where Lipophilic Ligand Efficiency (LLE = pIC₅₀ − LogP) is a critical selection metric, this 0.48-unit difference can be decisive: for a hypothetical fragment hit with pIC₅₀ = 5.0, the methyl ester delivers LLE = 4.54 versus LLE = 4.06 for the ethyl ester, a 12% improvement that may determine progression into lead optimization [2]. Additionally, the methyl ester offers a molecular weight advantage of 14 Da (C₈H₁₄ClN₃O₂; MW 219.67 vs. C₉H₁₅N₃O₂·ClH; MW 233.70) . From a synthetic efficiency perspective, the methyl ester consumes one fewer carbon atom per molecule, contributing to better atom economy in multi-step syntheses .

Fragment-based drug discovery Ligand efficiency Lipophilic ligand efficiency Pyrazole carboxylate

Free Amine vs. Boc-Protected: One-Step-Ready Reactivity Eliminating Deprotection Overhead in Parallel Chemistry

Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride presents the aminomethyl group as a free primary amine, immediately available for amide bond formation, reductive amination, or sulfonamide coupling without a deprotection step . The closest protected analog—Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate (MFCD31653116; MW 283.32)—requires TFA-mediated or HCl/dioxane Boc removal prior to functionalization, adding a minimum of 2–4 hours of reaction and workup time per synthetic sequence . The Boc group also contributes an additional 63.65 Da of molecular weight (283.32 vs. 219.67 g/mol) . Critically, the Boc-protected compound is 3.8× more lipophilic (cLogP estimated at ~1.75 vs. ~0.46 for the methyl ester core), which complicates aqueous reaction conditions and chromatographic purification of polar downstream products . For combinatorial library construction—where dozens to hundreds of amide or urea derivatives are generated in parallel—the elimination of the deprotection step translates to a significant reduction in total synthesis time and consumable costs. Furthermore, the hydrochloride salt form of the target compound ensures the amine is non-nucleophilic toward the ester carbonyl during storage, preventing premature self-condensation while remaining fully reactive upon neutralization .

Parallel synthesis Amide coupling Solid-phase chemistry Boc deprotection

4-Aminomethyl vs. 3-Aminomethyl Regioisomer: Positional Selectivity Dictating Divergent Pharmacophoric Geometry and Target Engagement

The aminomethyl substituent at the 4-position of the pyrazole ring in the target compound projects the primary amine approximately 4.8–5.2 Å from the ester carbonyl (calculated from the SMILES geometry), orienting it away from the carboxylate and toward the solvent-exposed region in a typical protein binding pocket . By contrast, the 3-aminomethyl regioisomer—Methyl 3-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (CAS 2512193-21-2)—positions the amine adjacent to the ester, creating an intramolecular hydrogen-bonding distance of ~2.8–3.2 Å that can compete with target engagement . This geometric distinction has functional consequences: in a study of 4-aminomethyl-N-arylpyrazole derivatives, the 4-aminomethyl substitution pattern enabled GI₅₀ values of 0.013–8.78 µM against the OVCAR-3 ovarian cancer cell line, with selectivity over normal human cell lines attributed to the specific projection angle of the 4-substituent into a hydrophobic sub-pocket [1]. While the target compound has not itself been profiled in this assay, it shares the identical 4-aminomethyl-1,3-dimethyl-pyrazole-5-carboxylate core architecture with the active series, establishing a class-level inference that the 4-substitution pattern is a critical determinant of biological activity. The 3-substituted regioisomer has been primarily explored as a synthetic intermediate rather than a direct bioactive scaffold, consistent with its altered pharmacophoric geometry .

Structure-activity relationship Regioisomerism Pharmacophore geometry Kinase inhibitor design

Hydrochloride Salt Advantage: Quantifiable Solubility and Stability Gains Over the Free Base Form for Aqueous Biochemistry

The hydrochloride salt form of Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate provides a well-documented enhancement in aqueous solubility relative to the free base. General pharmaceutically relevant salt principles predict that hydrochloride salts of aliphatic primary amines typically exhibit 10- to 1000-fold improvements in aqueous solubility over the corresponding free base [1]. While direct solubility measurements for this specific compound are not publicly available, the hydrochloride salt is supplied as a white to yellow solid with ≥95% purity (HPLC), suitable for direct dissolution in aqueous buffers for biochemical assay preparation . In contrast, the tert-butyl ester analog—tert-butyl 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 1497942-80-9; Fluorochem)—lacks both the hydrochloride salt and the aminomethyl group (bearing a 4-amino instead of 4-aminomethyl), resulting in a fundamentally different solubility and reactivity profile that precludes its use as a direct substitute in amide-coupling-based library syntheses . The hydrochloride counterion also confers enhanced storage stability: the compound is shipped at ambient temperature and stored under standard laboratory conditions, whereas the ethyl ester analog from Sigma-Aldrich requires storage at +4°C, implying greater hydrolytic sensitivity of the ethyl ester or its free-base form .

Salt selection Aqueous solubility Biochemical assay Hydrochloride salt

Agrochemical Intermediate Precedent: Pyrazole-5-carboxylate Scaffold Validated in Insecticidal and Acaricidal Lead Series

The 1,3-dimethyl-1H-pyrazole-5-carboxylate core—the exact scaffold of the target compound—has been independently validated as a productive intermediate in agrochemical discovery. Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 10250-59-6) has been employed as a starting material for the synthesis of pyrazolyl acrylonitrile derivatives exhibiting acaricidal activity against Tetranychus cinnabarinus, with lead compounds 5q and 5k demonstrating LC₅₀ values significantly lower than the commercial acaricide cyenopyrafen (LC₅₀ = 0.61 mg/L) [1]. Additionally, derivatives of this scaffold, specifically compound 7h (a 1H-pyrazole-5-carboxamide), achieved 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L, activity comparable to imidacloprid-class insecticides [2]. The target compound, bearing the free aminomethyl handle at the 4-position, is structurally poised to generate analogous carboxamide derivatives through a single amide coupling step—whereas the parent Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 10250-59-6) lacks this functionalization point and requires multi-step C–H activation or halogenation to introduce diversity at the 4-position . This positions the target compound as a higher-value intermediate for agrochemical lead exploration, offering a direct route to 4-aminomethyl-substituted analogs that are inaccessible from the simpler methyl ester starting material.

Agrochemical intermediate Insecticide discovery Acaricide Pyrazole-5-carboxylate

Multipurpose Scaffold with Validated Kinase and Anti-Inflammatory Target Engagement Across the Aminopyrazole Class

The broader aminopyrazole class, to which the target compound belongs, has demonstrated potent and therapeutically relevant target engagement across multiple protein families. In a comprehensive review of aminopyrazole medicinal chemistry (2023), 4-aminopyrazole derivatives have been validated as inhibitors of p38 MAPK, JAK family kinases (JAK1 IC₅₀ = 3.4 nM; JAK2 IC₅₀ = 2.2 nM; JAK3 IC₅₀ = 3.5 nM for compound 3f), CDK5, and COX-2 (IC₅₀ values <25 µM for multiple pyrazole-5-carboxylate derivatives) [1][2][3]. The specific 4-aminomethyl-1,3-dimethyl-1H-pyrazole-5-carboxylate scaffold combines three validated pharmacophoric elements within a single building block: the pyrazole ring as a hinge-binding motif for kinases, the 4-aminomethyl as a solvent-exposed vector for selectivity modulation, and the 5-methyl ester as a handle for further optimization or prodrug strategies [1]. Clinically, the recent FDA approval of Pirtobrutinib—a pyrazole-based BTK inhibitor—confirms the translational viability of the pyrazole scaffold in kinase drug discovery and establishes a regulatory precedent that de-risks investment in pyrazole-focused medicinal chemistry programs [4]. While the target compound has not itself been profiled against specific kinase or COX-2 panels, it occupies a privileged position as a building block capable of generating focused libraries targeting these validated protein families with a single-step diversification strategy.

Kinase inhibition COX-2 inhibition Anti-inflammatory Aminopyrazole scaffold

Optimal Deployment Scenarios for Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride Based on Quantitative Evidence


Fragment-Based and Lead-Like Library Construction in Kinase Drug Discovery

With a predicted LogP of approximately 0.46 and MW of 219.67, the target compound falls within the lead-like chemical space (MW <350, cLogP <3) recommended for fragment and lead-oriented libraries [1]. Its free aminomethyl group enables direct, protecting-group-free amide coupling to generate diverse kinase-focused compound arrays. The validated JAK inhibition potency of the 4-amino-(1H)-pyrazole class (JAK2 IC₅₀ = 2.2 nM for lead compound 3f) provides a compelling precedent for prioritizing this scaffold in kinase programs [2]. Compared to the Boc-protected analog (MW 283.32, requiring deprotection), the target compound saves one synthetic step per library member and avoids TFA exposure that can complicate biological assay interpretation . Procurement recommendation: stock this building block as a core diversity element for any kinase inhibitor library, particularly programs targeting the JAK, CDK, or p38 MAPK families as reviewed in the aminopyrazole medicinal chemistry literature [3].

Agrochemical Lead Generation: Insecticide and Acaricide Discovery

The pyrazole-5-carboxylate scaffold has demonstrated robust insecticidal and acaricidal activity. Carboxamide derivative 7h achieved 85.7% mortality against Aphis fabae at 12.5 mg/L, while pyrazolyl acrylonitrile derivatives (synthesized from Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate) exceeded the potency of the commercial acaricide cyenopyrafen (LC₅₀ <0.61 mg/L) [1][2]. The target compound's 4-aminomethyl group provides a direct vector for carboxamide formation—the same functional group architecture present in the active compound 7h—but with the added advantage of a pre-installed diversification handle that eliminates the need for 4-position halogenation or metalation chemistry . Agrochemical discovery teams should procure this intermediate for focused libraries targeting lepidopteran and hemipteran pest species, with the methyl ester serving as a metabolically labile group for pro-pesticide design strategies.

Anti-Inflammatory Lead Optimization Targeting COX-2 and NF-κB Pathways

Multiple pyrazole-5-carboxylate derivatives have demonstrated COX-2 inhibition with IC₅₀ values below 25 µM, with select compounds (pyrazoles 4 and 11B) exhibiting additional suppression of human leukocyte oxidative burst (IC₅₀ <5 µM) [1]. The target compound presents an ideal starting point for synthesizing novel COX-2/NF-κB dual-pathway inhibitors: the aminomethyl group can be elaborated into sulfonamide or urea bioisosteres that mimic the arylsulfonamide pharmacophore of celecoxib-class COX-2 inhibitors, while the 1,3-dimethyl substitution provides the steric bulk required for COX-2 selectivity over COX-1 [2]. The methyl ester, being more hydrolytically labile than the ethyl ester analog, may serve as a prodrug element for in vivo studies. Procurement is recommended for inflammation-focused medicinal chemistry groups seeking to diversify beyond traditional diarylheterocycle scaffolds.

Anticancer Fragment Evolution Targeting OVCAR-3 Ovarian and Solid Tumor Cell Lines

The 4-aminomethyl-N-arylpyrazole series has produced compounds with GI₅₀ values as low as 13 nM against the OVCAR-3 ovarian cancer cell line, with selectivity over normal human fibroblasts [1]. The target compound contains the identical 4-aminomethyl-1,3-dimethyl-pyrazole-5-carboxylate core as the most potent members of this series, differing only in the N-aryl substituent that would be introduced via amide coupling. This positions the compound as the key intermediate for hit expansion around the N-aryl moiety, enabling rapid SAR exploration through parallel synthesis of 24–96 analogs. The hydrochloride salt form ensures solubility in DMF and DMSO, the standard solvents for high-throughput amide coupling in 96-well format [2]. Cancer biology groups with active ovarian cancer programs should consider this building block as a strategic procurement item for accelerating hit-to-lead progression, particularly given the documented selectivity window over normal cell lines that suggests a favorable therapeutic index.

Quote Request

Request a Quote for Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.